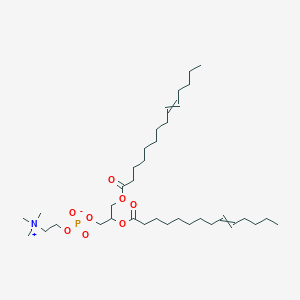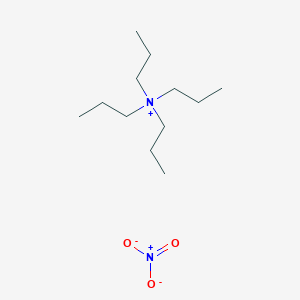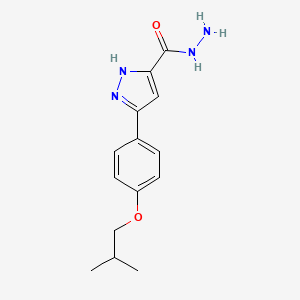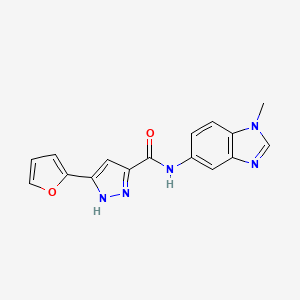
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its unique structural properties. It is a phospholipid derivative, often utilized in various scientific research fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Preparation Methods
The synthesis of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-di(tetradec-9-enoyloxy)propanol to form an intermediate compound. This intermediate is then reacted with trimethylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of double bonds within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, with common reagents including alkyl halides and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield epoxides or hydroxylated derivatives, while reduction can lead to saturated compounds.
Scientific Research Applications
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics due to its amphiphilic properties.
Biology: The compound is employed in the formation of liposomes and other vesicular structures, which are essential in drug delivery systems and cellular studies.
Medicine: Its role in drug delivery is particularly significant, as it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane fusion. The molecular targets primarily include membrane proteins and phospholipids, with pathways involving alterations in membrane dynamics and interactions with other cellular components .
Comparison with Similar Compounds
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar phospholipid derivatives, such as:
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: This compound has shorter acyl chains, which can affect its membrane integration and fluidity properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): DOPC is another phospholipid with different acyl chain lengths and saturation levels, influencing its use in liposome formation and membrane studies.
The uniqueness of this compound lies in its specific acyl chain length and unsaturation, which confer distinct biophysical properties and applications in various research fields.
Properties
Molecular Formula |
C36H68NO8P |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
2,3-di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3 |
InChI Key |
AVCZHZMYOZARRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098155.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098157.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B14098163.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14098183.png)

![[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14098188.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14098193.png)

![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14098208.png)
![1,3-Dimethyl-6-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14098217.png)
